molecular formula C29H29N3O3S B15008216 9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile

9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile

Cat. No.: B15008216
M. Wt: 499.6 g/mol
InChI Key: JTOGBWFWZMSAIG-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[128002,1103,8015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of raw materials and optimization of reaction parameters are crucial for cost-effective production.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halides or amines.

Scientific Research Applications

9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[128002,1103,8015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile stands out due to its unique pentacyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H29N3O3S

Molecular Weight

499.6 g/mol

IUPAC Name

9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile

InChI

InChI=1S/C29H29N3O3S/c1-29(2)13-20-25(21(33)14-29)23(16-9-11-17(35-3)12-10-16)19(15-30)26-31-27(34)24-18-7-5-4-6-8-22(18)36-28(24)32(20)26/h9-12,23H,4-8,13-14H2,1-3H3,(H,31,34)

InChI Key

JTOGBWFWZMSAIG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C3N2C4=C(C5=C(S4)CCCCC5)C(=O)N3)C#N)C6=CC=C(C=C6)OC)C(=O)C1)C

Origin of Product

United States

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